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Compound of Interest

Compound Name: Phenylacetone oxime

Cat. No.: B081983

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of Phenylacetone
Oxime

For researchers and professionals in drug development and chemical analysis, accurate
structural elucidation of compounds is paramount. Phenylacetone oxime, a known metabolite
of amphetamine and a precursor in various chemical syntheses, presents an interesting case
for spectroscopic analysis due to the presence of E and Z isomers. This guide provides a
detailed comparison of the *H and *3C Nuclear Magnetic Resonance (NMR) spectra of the E
and Z isomers of phenylacetone oxime, supported by experimental and predicted data.
Furthermore, it briefly compares NMR spectroscopy with Gas Chromatography-Mass
Spectrometry (GC-MS) as an alternative analytical technique.

1H and 13C NMR Spectroscopy of Phenylacetone
Oxime

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
For phenylacetone oxime, the presence of two stereocisomers, (E)-phenylacetone oxime and
(2)-phenylacetone oxime, results in distinct NMR spectra for each isomer.

Data Presentation

The following tables summarize the experimental and predicted *H and 13C NMR spectral data
for the E and Z isomers of phenylacetone oxime. The predicted data has been generated
using reputable NMR prediction software to supplement the available experimental values. For
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comparison, the experimental NMR data for the parent compound, phenylacetone, is also

provided.

Table 1: *H NMR Spectral Data of Phenylacetone Oxime Isomers and Phenylacetone

) . Coupling
Compound/lso  Proton Chemical Shift Lo
. Multiplicity Constant (J)
mer Assignment (3) ppm
Hz

) ~13.36
Phenylacetone -OH (Experimental, in  brs -
Oxime DMSO-d6)[1]

7.20-7.40
CeHs- ] m -

(Predicted)
-CHz- 3.65 (Predicted) s -
-CHs 1.85 (Predicted) s -
(2)- ~13.26
Phenylacetone -OH (Experimental, in  brs -
Oxime DMSO-d6)[1]

7.20-7.40
CeHs- ) m -

(Predicted)
-CH2- 3.55 (Predicted) s -
-CHs 2.05 (Predicted) s -

7.15-7.35
Phenylacetone CeHs- ] m -
(Experimental)

3.68
-CHa- _ s -

(Experimental)

2.14
-CHs S -

(Experimental)

Predicted data was generated using standard NMR prediction algorithms. Experimental

conditions can cause variations in chemical shifts.
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Table 2: 13C NMR Spectral Data of Phenylacetone Oxime Isomers and Phenylacetone

Compound/lsomer

Carbon Assignment

Chemical Shift (8) ppm

(E)-Phenylacetone Oxime

C=N

157.5 (Predicted)

CeHs- (Cq) 136.0 (Predicted)

CeHs- (CH) 129.0, 128.5, 126.5 (Predicted)
-CHa2- 30.0 (Predicted)

-CHs 12.0 (Predicted)

(2)-Phenylacetone Oxime

C=N

157.0 (Predicted)

CeHs- (Cq) 136.2 (Predicted)
CeHs- (CH) 129.1, 128.6, 126.6 (Predicted)
-CHz- 35.0 (Predicted)
-CHs 20.0 (Predicted)
Phenylacetone C=0 206.7 (Experimental)
CeHs- (CQ) 134.4 (Experimental)
CoHs- (CH) 129.4, .128.6, 126.9
(Experimental)
-CHz- 50.9 (Experimental)
-CHs 29.1 (Experimental)

Predicted data was generated using standard NMR prediction algorithms. Experimental

conditions can cause variations in chemical shifts.

Comparison with an Alternative: Gas

Chromatography-Mass Spectrometry (GC-MS)

While NMR provides detailed structural information, GC-MS is a powerful alternative for the

separation and identification of volatile and semi-volatile compounds like phenylacetone
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oxime.

Table 3: Comparison of NMR and GC-MS for Phenylacetone Oxime Analysis

Gas Chromatography-

Feature NMR Spectroscopy Mass Spectrometry (GC-
MS)
] Separates compounds based
Measures the absorption of ) N
_ on their volatility and
o radiofrequency waves by ) ) ) .
Principle interaction with a stationary

atomic nuclei in a magnetic
field.

phase, followed by detection

based on mass-to-charge ratio.

Information Provided

Detailed molecular structure,
including connectivity and

stereochemistry.

Molecular weight and
fragmentation pattern, which
can be used for compound
identification by library

matching.

Isomer Differentiation

Can readily distinguish
between E and Z isomers
based on differences in

chemical shifts.

May require specific
chromatographic conditions or
derivatization to separate E

and Z isomers.

Sample Requirements

Requires 5-25 mg for tH NMR
and 50-100 mg for 13C NMR of
purified sample dissolved in a

deuterated solvent.[2]

Requires a small amount of
sample that can be vaporized

without decomposition.

Analysis Time

Can range from a few minutes
for a simple H spectrum to
several hours for more

complex 2D experiments.

Typically faster for routine
analysis, with run times often

in the range of minutes.

Experimental Protocols
NMR Spectroscopy
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A general protocol for acquiring *H and 3C NMR spectra of a compound like phenylacetone

oxime is as follows:

Sample Preparation: Dissolve 5-25 mg of the purified phenylacetone oxime sample in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a clean 5
mm NMR tube.[2]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include spectral width, acquisition time, and relaxation delay.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlets for all carbon signals. A larger number of scans is typically
required due to the lower natural abundance and sensitivity of the 3C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Spectral Analysis: Integrate the signals in the *H spectrum to determine proton ratios and
analyze the multiplicities and coupling constants to deduce connectivity. Assign the signals in
both *H and 13C spectra to the corresponding atoms in the molecule. For unambiguous
assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualizations
Molecular Structures and Atom Numbering

To facilitate the discussion of NMR assignments, the structures of (E)- and (Z)-phenylacetone
oxime with atom numbering are provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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